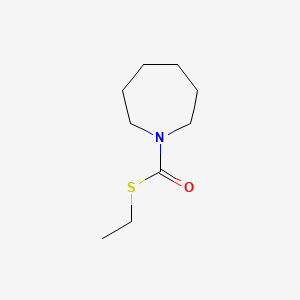

Molinate

描述

. It is known for its selective action and has been widely used in agriculture to ensure the healthy growth of crops by eliminating unwanted weeds.

准备方法

Synthetic Routes and Reaction Conditions: Molinate is synthesized through the reaction of hexahydro-1H-azepine-1-carbothioic acid with ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process involves strict control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies this compound before it is formulated into herbicidal products.

化学反应分析

Types of Reactions: Molinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-alcohol and subsequently this compound-acid.

Photocatalytic Degradation: this compound can be degraded through photocatalysis using semiconductors like titanium dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Catalysts: Titanium dioxide for photocatalytic degradation.

Conditions: Varying pH levels, presence of light for photocatalysis, and controlled temperatures for hydrolysis.

Major Products Formed:

- This compound-alcohol

- This compound-acid

- Hexahydro-1H-azepine-1-carbothioic acid

- Ethanol

科学研究应用

Molinate has been extensively studied for its applications in various fields:

- Agriculture: Primarily used as a herbicide to control weeds in rice fields. It is applied pre-planting or post-planting to ensure effective weed control .

- Environmental Science: Research on the microbial degradation of this compound has provided insights into bioremediation techniques for contaminated sites. Specific bacteria, such as Gulosibacter molinativorax, have been identified to degrade this compound into non-toxic compounds .

- Chemistry: Studies on the photocatalytic degradation of this compound have contributed to the development of advanced oxidation processes for water treatment .

作用机制

Molinate exerts its herbicidal effects by inhibiting the elongation of weed shoots. It is absorbed by the roots and leaves of the plants and translocated throughout the plant. This compound inhibits the synthesis of gibberellic acid, a plant hormone essential for growth, leading to stunted growth and eventual death of the weeds . Additionally, this compound acts as a cholinesterase inhibitor, affecting the nervous system of the target organisms .

相似化合物的比较

- Butylate: Used for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.

- EPTC: Applied to control annual grasses and certain broadleaf weeds in various crops.

- Thiobencarb: Used in rice fields to control annual grasses and broadleaf weeds, similar to molinate.

生物活性

Molinate is a thiocarbamate herbicide primarily used in rice paddies for the control of grass weeds. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential effects on human health and the environment.

Chemical Structure and Metabolism

This compound's chemical structure allows it to undergo various metabolic processes, resulting in several metabolites, including this compound sulfoxide and this compound sulfone. The metabolism of this compound can occur via two main pathways:

- Hydroxylation of the ring - Predominant at lower doses, considered a detoxification route.

- Oxidation of the thiol moiety - Leading to sulfoxidation and further oxidation to sulfone, which is associated with increased toxicity at higher doses .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research indicates that this compound and its metabolites significantly inhibit ALDH, an enzyme crucial for metabolizing neurotransmitters like dopamine. Inhibition of ALDH can lead to the accumulation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is linked to neurotoxicity .

Table 1: Relative Potency of this compound and Its Metabolites on ALDH Inhibition

| Compound | Inhibition Potency |

|---|---|

| This compound Sulfone | Most Potent |

| This compound Sulfoxide | Moderate |

| This compound | Least Potent |

Developmental and Reproductive Toxicity

Studies have shown that exposure to this compound can lead to developmental neurotoxicity. For instance, pups born to this compound-treated dams exhibited functional and anatomical nervous system effects. Additionally, there were indications of reproductive toxicity across various animal studies, particularly in male rats .

Table 2: Summary of Toxicological Findings from Animal Studies

| Study Type | Route of Exposure | Critical Effects | NOEL (mg/kg bw/d) | LOEL (mg/kg bw/d) |

|---|---|---|---|---|

| 90-Day Repeat Dose Study | Oral | Reduced body weight gain | 20 | 100 |

| Developmental Neurotoxicity Study | Oral | Reduction in startle amplitude | Not Determined | 1.8 |

| Reproductive Study | Oral | Decreased sperm viability | 0.2 | Not Reported |

Case Studies on Environmental Impact

A scenario-based exposure risk assessment indicated that higher application rates of this compound pose greater risks to aquatic organisms in paddy fields. This finding emphasizes the need for careful management practices when using this herbicide in agricultural settings .

属性

IUPAC Name |

S-ethyl azepane-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOPGXGGQYYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024206 | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

136.5 °C @ 10 mm Hg | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (OC) | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.063 g/ml @ 20 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid, Amber liquid | |

CAS No. |

2212-67-1 | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Molinate in the body, and how does this interaction lead to its toxic effects?

A1: this compound's primary target is Hydrolase A, a carboxylesterase found in the liver and testes. [] this compound undergoes metabolic activation via sulfoxidation to form reactive electrophilic metabolites, primarily this compound sulfoxide and this compound sulfone. [, ] These metabolites can covalently bind to the active site serine residue of Hydrolase A, leading to its inhibition. [, ]

Q2: What are the downstream consequences of Hydrolase A inhibition by this compound?

A2: In the testes, Hydrolase A inhibition disrupts the mobilization of cholesterol esters crucial for testosterone biosynthesis. [] This disruption leads to a decrease in circulating and testicular testosterone levels, ultimately impairing reproductive capability in male rats. [, ]

Q3: Does this compound affect other enzymes besides Hydrolase A?

A3: Yes, this compound sulfoxide and this compound sulfone have been shown to inhibit aldehyde dehydrogenase (ALDH) activity. [, ] this compound sulfone, being more reactive, can covalently modify cysteine residues, including the catalytic Cys302 of ALDH, leading to its inhibition. []

Q4: What is the significance of ALDH inhibition in the context of this compound toxicity?

A4: ALDH plays a crucial role in metabolizing neurotransmitters like dopamine. Inhibiting ALDH can lead to the accumulation of neurotoxic metabolites like 3,4-dihydroxyphenylacetaldehyde, potentially contributing to the observed neurotoxicity of this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C9H17NOS, and its molecular weight is 187.3 g/mol. You can find the structure in various research articles, including [].

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not detailed in the provided abstracts, researchers commonly utilize techniques like HPLC and mass spectrometry (MALDI-TOF MS, LC/MS/MS) to analyze this compound and its metabolites in biological samples. [, , ]

Q7: How stable is this compound under various environmental conditions?

A7: this compound dissipates rapidly from water in paddy field conditions, with DT50 values ranging from 0.89 to 1.73 days. [] Its dissipation is faster in moving water than in static conditions. [] In sediment, this compound degrades more slowly, with DT50 values ranging from 15.02 to 29.83 days. [] It undergoes photolysis in water, breaking down more rapidly in lake water compared to pure water. []

Q8: Are there any specific formulations of this compound used to enhance its application or stability?

A8: Yes, this compound is often formulated as granules (GR) to facilitate its application in rice fields. [, , ] Researchers have also investigated U-Granule formulations of this compound, either alone or in combination with other herbicides like Simetryn and Imazosulfuron, for improved application and weed control in paddy fields. []

Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A9: While specific pharmacokinetic parameters are not detailed in the abstracts, research indicates that this compound is readily absorbed following various routes of administration. [, , , ] It is metabolized primarily in the liver via oxidation to form ring-hydroxylated metabolites or via sulfoxidation to form this compound sulfoxide and this compound sulfone. [, ] Both rat and human liver microsomes and slices are capable of metabolizing this compound, with humans exhibiting greater detoxification of this compound sulfoxide through glutathione conjugation. [] this compound and its metabolites are ultimately excreted, but detailed excretion pathways require further investigation.

Q10: Do different species metabolize this compound differently?

A10: Yes, while both rats and humans metabolize this compound via similar pathways (hydroxylation and sulfoxidation), there are key differences in their detoxification capabilities. Human liver slices show a greater capacity for detoxifying this compound sulfoxide through glutathione conjugation compared to rats. []

Q11: What are the effects of this compound exposure on zebrafish behavior?

A11: While this compound exposure doesn't significantly alter specific spawning behaviors in zebrafish, it does significantly reduce the total number of eggs produced by exposed fish compared to controls. []

Q12: What are the primary toxic effects of this compound in mammals?

A12: this compound exposure is primarily associated with male reproductive toxicity in rats. [, , ] This toxicity is attributed to the inhibition of testicular Hydrolase A by its metabolites, leading to decreased testosterone levels and impaired spermatogenesis. [, , ] this compound can also cause neurotoxicity in animals, potentially due to ALDH inhibition and accumulation of neurotoxic metabolites. []

Q13: Does this compound exposure have any effects on hematological parameters?

A13: Yes, exposure to this compound has been shown to negatively impact hematological parameters in fish. Studies on European eels (Anguilla anguilla) revealed a decrease in various blood parameters, including blood proteins, hematocrit, hemoglobin, erythrocytes, and leukocytes, following this compound exposure. [] This effect was particularly noticeable during the recovery period after exposure. []

Q14: Are there alternative herbicides to this compound for weed control in rice fields?

A14: Yes, several alternative herbicides are available and have been studied in combination with this compound for improved weed control. These include:

- Fenoxaprop: Often applied at the panicle initiation stage of rice, it has shown good control of red rice when used sequentially with this compound. []

- Sethoxydim: Applied at the panicle initiation stage of rice, it provides comparable yields to this compound and enhances red rice control. []

- Amidochlor: Applied when rice heading exceeds 90%, it shows similar efficacy to Sethoxydim in controlling red rice and improving grain quality. []

- Quinclorac: Offers effective barnyardgrass control when tank-mixed with this compound and Propanil, potentially allowing for reduced this compound application rates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。